
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as barbituric acid derivative and has a pyrimidine ring structure with a nitrophenyl and benzylidene substituent.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that its biological activities are related to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported its ability to inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of enzymes such as COX-2. In vivo studies have also demonstrated its antitumor and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various research areas. However, its limitations include its low solubility in water and potential toxicity, which may require the use of appropriate safety measures.
Direcciones Futuras
The potential applications of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various research areas suggest several future directions for further investigation. For instance, studies could focus on optimizing its synthesis method to improve its yield and purity. In medicinal chemistry, further research could explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, studies could investigate its potential as a precursor for the synthesis of new organic semiconducting materials with improved electronic properties. In agrochemicals, studies could explore its potential as a lead compound for the development of new herbicides and insecticides with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through different methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of barbituric acid with benzaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various scientific research areas, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agrochemicals, it has been reported to possess herbicidal and insecticidal properties. In materials science, it has been used as a precursor for the synthesis of organic semiconducting materials.
Propiedades
IUPAC Name |
(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c21-15-14(9-11-5-2-1-3-6-11)16(22)19(17(23)18-15)12-7-4-8-13(10-12)20(24)25/h1-10H,(H,18,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJFMMFZLFJSP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


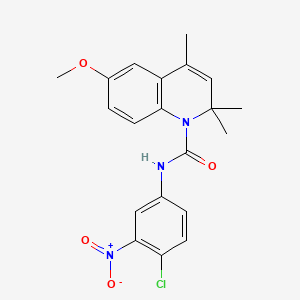
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
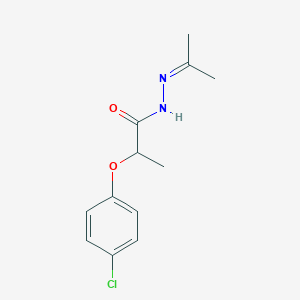
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
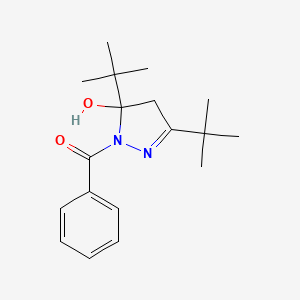
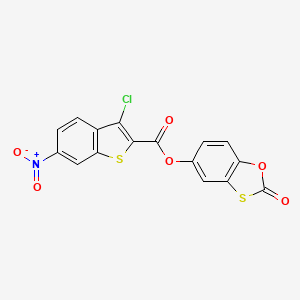
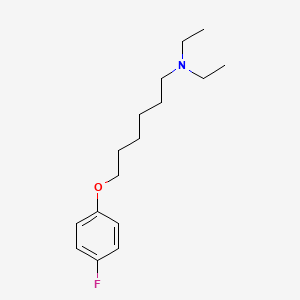
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)